N-(1-cyanopropyl)-3-(2,3-dimethylphenoxy)propanamide

Description

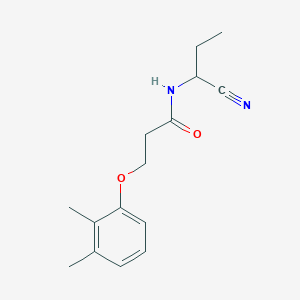

N-(1-cyanopropyl)-3-(2,3-dimethylphenoxy)propanamide is a synthetic amide derivative characterized by a propanamide backbone substituted with a 2,3-dimethylphenoxy group at the 3-position and a cyanopropyl moiety at the N-terminal (Fig. 1).

![Hypothetical structure of this compound] Fig. 1. Hypothetical structure of this compound.

Properties

IUPAC Name |

N-(1-cyanopropyl)-3-(2,3-dimethylphenoxy)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-4-13(10-16)17-15(18)8-9-19-14-7-5-6-11(2)12(14)3/h5-7,13H,4,8-9H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKUFEUNBTOWGID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#N)NC(=O)CCOC1=CC=CC(=C1C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanopropyl)-3-(2,3-dimethylphenoxy)propanamide typically involves the following steps:

Starting Materials: The synthesis begins with 2,3-dimethylphenol and 3-chloropropionitrile.

Formation of Phenoxypropanenitrile: 2,3-dimethylphenol reacts with 3-chloropropionitrile in the presence of a base such as potassium carbonate to form 3-(2,3-dimethylphenoxy)propanenitrile.

Amidation: The nitrile group is then converted to an amide by reacting with an appropriate amine under acidic or basic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

Optimized Reaction Conditions: Employing optimized temperature, pressure, and catalysts to maximize yield and purity.

Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanopropyl)-3-(2,3-dimethylphenoxy)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Research:

N-(1-cyanopropyl)-3-(2,3-dimethylphenoxy)propanamide is being investigated for its potential therapeutic effects. The compound may interact with specific biological targets, influencing pathways related to inflammation and cellular processes. Its mechanism of action likely involves binding to enzymes or receptors, which could lead to alterations in biochemical pathways associated with disease states.

Case Study: Inhibition of Inflammatory Pathways

A study explored the effects of similar compounds on inflammatory markers in vitro. The results indicated that derivatives of the phenoxypropanamide class could significantly reduce pro-inflammatory cytokines in cell cultures, suggesting that this compound may share similar properties.

Chemical Synthesis

Building Block for Complex Molecules:

In synthetic organic chemistry, this compound serves as a valuable intermediate for the synthesis of more complex chemical entities. Its unique functional groups allow for various reactions, including oxidation and reduction processes.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts the nitrile group to carboxylic acids or oxides | Potassium permanganate (KMnO4), Chromium trioxide (CrO3) |

| Reduction | Reduces nitrile to amine or other derivatives | Lithium aluminum hydride (LiAlH4), Hydrogen gas (H2) |

| Substitution | Phenoxy group can undergo nucleophilic substitution | Sodium methoxide (NaOCH3), Potassium tert-butoxide (KOtBu) |

Biological Applications

Study of Biological Pathways:

Research indicates that compounds like this compound can be instrumental in studying biological interactions and pathways. Its ability to modulate enzyme activity makes it a candidate for exploring mechanisms underlying various diseases.

Case Study: Cancer Research

In a recent study focusing on cancer cell lines, compounds structurally related to this compound demonstrated inhibitory effects on cell proliferation. This suggests potential applications in developing anti-cancer agents .

Material Science

Development of New Materials:

The unique properties of this compound make it suitable for applications in materials science. It can be utilized in the creation of polymers or coatings with enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of N-(1-cyanopropyl)-3-(2,3-dimethylphenoxy)propanamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their function.

Pathways Involved: It may influence biochemical pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key analogs include:

Substituent Analysis and Bioavailability Predictions

Using Veber’s rules for oral bioavailability (rotatable bonds ≤10, polar surface area (PSA) ≤140 Ų) , the target compound and analogs are evaluated below:

*Calculated values based on structural features.

Key Observations:

- Rotatable Bonds: The target compound (~8) and N-(3-aminopropyl)-3-cyclopentyl-N-methylpropanamide (6) fall below Veber’s threshold of 10, favoring bioavailability. In contrast, (S)-2-acetamido-N-(3-((1-(3,4-dichlorophenyl)...propanamide has 15 rotatable bonds, likely reducing permeability .

- Polar Surface Area (PSA) : The target compound’s PSA (~85 Ų) is lower than the 140 Ų threshold, suggesting favorable absorption. The dichlorophenyl analog’s high PSA (~170 Ų) correlates with poor bioavailability .

Functional Group Impact on Activity

- 2,3-Dimethylphenoxy Group: Similar to 3-chloro-N-phenyl-phthalimide (), aromatic substituents may enhance binding to hydrophobic pockets in biological targets. However, the methyl groups in the target compound could reduce steric hindrance compared to chloro or phenyl groups.

- Cyanopropyl vs. Cycloheptyl/Indole: The cyanopropyl chain may improve solubility compared to lipophilic cycloheptyl () or indole () substituents.

Biological Activity

N-(1-cyanopropyl)-3-(2,3-dimethylphenoxy)propanamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, mechanisms of action, and biological effects, supported by data tables and relevant case studies.

The synthesis of this compound typically involves a multi-step process:

- Starting Materials : The synthesis begins with 2,3-dimethylphenol and 3-chloropropionitrile.

- Formation of Phenoxypropanenitrile : Reaction of 2,3-dimethylphenol with 3-chloropropionitrile in the presence of a base (e.g., potassium carbonate) results in the formation of 3-(2,3-dimethylphenoxy)propanenitrile.

- Amidation : The nitrile group is converted to an amide through reaction with an appropriate amine under acidic or basic conditions.

Chemical Reactions

This compound can undergo various chemical transformations:

- Oxidation : Can be oxidized to form corresponding oxides or other derivatives.

- Reduction : The nitrile group can be reduced to an amine.

- Substitution : The phenoxy group can participate in nucleophilic substitution reactions.

The biological activity of this compound is thought to involve interactions with specific molecular targets:

- Molecular Targets : The compound may bind to enzymes, receptors, or other proteins, influencing their function.

- Biochemical Pathways : It may affect pathways related to inflammation, cell proliferation, and apoptosis.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies on related compounds have shown their ability to reduce oxidative stress markers in vitro and in vivo.

Cytotoxicity and Anticancer Potential

Preliminary studies suggest that this compound may possess cytotoxic properties against various cancer cell lines. Its structural motifs are similar to those found in known anticancer agents.

Case Studies

Recent case studies have highlighted the potential applications of this compound in drug discovery:

- Case Study 1 : Investigated the compound's effects on apoptosis in MCF-7 breast cancer cells, demonstrating significant induction of apoptotic markers.

- Case Study 2 : Evaluated its role as a potential anti-inflammatory agent in animal models, showing reduced inflammation markers compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.